molecular formula C28H40O6S B1210450 Butixocort 21-propionate CAS No. 98449-05-9

Butixocort 21-propionate

Numéro de catalogue: B1210450
Numéro CAS: 98449-05-9
Poids moléculaire: 504.7 g/mol
Clé InChI: CDKNUFNIFGPFSF-AYVLZSQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du butixocort 21-propionate implique l'estérification du butixocort avec l'acide propionique. La réaction nécessite généralement un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit d'ester désiré .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à écoulement continu pour maintenir des conditions de réaction constantes et un rendement élevé. La purification du produit final est réalisée par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Metabolic Pathways and Biotransformation

Butixocort 21-propionate undergoes esterase-mediated hydrolysis in vivo, producing two active metabolites:

  • Butixocort (JO 1717) : Formed via cleavage of the 21-propionate ester group.

  • Butixocort 21-methyl (JO 1605) : Generated through methylation of the parent compound.

These reactions occur predominantly in the lung after intratracheal administration, with limited hepatic involvement . Unlike other corticosteroids (e.g., beclomethasone dipropionate), this compound is not significantly metabolized by cytochrome P450 enzymes, which minimizes systemic exposure .

Key Metabolites and Their Pharmacological Activity

MetaboliteStructure ModificationEnzyme InvolvedPharmacological Activity
Butixocort (JO 1717)21-propionate ester hydrolysisEsterasesActive glucocorticoid receptor (GR) agonist
Butixocort 21-methyl (JO 1605)Methylation at C-21 positionEsterases + MethyltransferasesModerate GR agonist activity

Both metabolites retain anti-inflammatory properties but exhibit reduced systemic bioavailability compared to the parent drug .

Comparative Pharmacokinetic Profile

Studies in rats highlight differences in systemic clearance between this compound and other inhaled corticosteroids :

ParameterThis compoundBudesonide (BUD)Beclomethasone Dipropionate (BDP)
Plasma half-life <1 hour~3 hours<0.5 hours (converted to BMP*)
Oral bioavailability Negligible15%72% (as BMP)
AUC (lung exposure) HighModerateLow (rapid systemic absorption)

*BMP: Beclomethasone monopropionate, an active metabolite of BDP .

Enzymatic Involvement in Metabolic Reactions

  • Esterases : Primary drivers of hydrolysis, yielding active metabolites with localized anti-inflammatory effects .

  • Cytochrome P450 enzymes : Play no significant role in this compound metabolism, contrasting with BDP, which undergoes CYP3A4/5-mediated oxidation .

This enzymatic selectivity explains its low systemic toxicity and suitability for respiratory applications .

Systemic Clearance and Bioavailability

This compound and its metabolites are rapidly cleared via hepatic and renal pathways:

  • Plasma AUC after intratracheal administration is 15–45 times lower than BUD or BMP .

  • Oral administration results in undetectable plasma levels due to first-pass metabolism .

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of Butixocort 21-propionate has been extensively studied in animal models, particularly in rats. Key findings include:

  • Administration Routes : Butixocort was administered via intratracheal, intravenous, and oral routes. Studies show that the drug exhibits limited biotransformation in the lungs, primarily converting to active metabolites such as butixocort (JO 1717) and butixocort 21-methyl (JO 1605) .
  • Systemic Availability : After intratracheal administration, Butixocort demonstrated lower plasma concentrations compared to other corticosteroids like budesonide and beclomethasone dipropionate (BDP). The oral bioavailability of Butixocort was significantly lower than that of BDP, with values around 15% compared to approximately 72% for BDP .
  • Half-Life : The elimination half-life of Butixocort in plasma was noted to be approximately 3 hours, indicating rapid clearance from systemic circulation .

Comparative Efficacy

When compared to other corticosteroids, Butixocort displays varying degrees of efficacy:

CorticosteroidED30 (μg)ED50 (μg)Systemic Effects
Beclomethasone Dipropionate--Moderate systemic effects
Betamethasone Dipropionate--Significant systemic effects
This compound 3 5 Minimal systemic effects
Hydrocortisone 17-butyrate--Moderate systemic effects

The data indicates that Butixocort has a favorable profile for local treatment applications without the adverse systemic effects commonly associated with other corticosteroids .

Case Studies and Clinical Findings

Clinical studies have highlighted the potential applications of Butixocort in treating conditions such as asthma and allergic rhinitis:

  • Asthma Management : In controlled trials involving patients with asthma, Butixocort demonstrated significant improvements in lung function metrics compared to placebo groups. Patients reported reduced symptoms and decreased reliance on rescue inhalers .
  • Allergic Rhinitis : Similar efficacy was observed in patients suffering from allergic rhinitis, where Butixocort provided relief from nasal congestion and inflammation without noticeable side effects typically linked to systemic corticosteroids .

Mécanisme D'action

Butixocort 21-propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and immune response .

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité : Le butixocort 21-propionate est unique en raison de son profil pharmacocinétique distinct, qui comprend une clairance métabolique étendue et une biodisponibilité systémique limitée. Cela le rend particulièrement efficace en tant que corticostéroïde à action locale avec des effets secondaires systémiques minimes .

Activité Biologique

Butixocort 21-propionate, also known as JO 1222, is a novel corticosteroid with significant potential for treating inflammatory conditions due to its unique pharmacokinetic properties and local action. This article explores its biological activity, focusing on pharmacokinetics, mechanisms of action, therapeutic efficacy, and comparative studies with other corticosteroids.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in animal models, particularly in rats. Key findings include:

  • Administration Routes : Butixocort was administered via intratracheal, intravenous, and oral routes. The study indicated that the drug demonstrated limited biotransformation in the lungs, primarily converting to active metabolites such as butixocort (JO 1717) and butixocort 21-methyl (JO 1605) .
  • Systemic Availability : After intratracheal administration, Butixocort showed lower plasma concentrations compared to other corticosteroids like budesonide and beclomethasone dipropionate (BDP). The oral bioavailability of Butixocort was significantly lower than that of BDP, with values around 72% for BDP compared to only 15% for budesonide .
  • Half-Life : The elimination half-life of Butixocort in plasma was noted to be approximately 3 hours, indicating a rapid clearance from systemic circulation .

This compound exerts its effects primarily through glucocorticoid receptors located in target tissues. Its mechanism includes:

  • Anti-inflammatory Effects : JO 1222 has been shown to inhibit various inflammatory pathways. In animal models, it displayed significant activity against carrageenan-induced edema and croton oil-induced inflammation, with effective doses (ED30 and ED50) demonstrating its potency .
  • Local Action : The compound's design allows for localized action with minimal systemic effects. This characteristic is particularly beneficial for treating respiratory conditions like asthma and allergic rhinitis .

Comparative Efficacy

When compared to other corticosteroids, Butixocort shows varying degrees of efficacy:

Corticosteroid ED30 (μg) ED50 (μg) Systemic Effects
Beclomethasone Dipropionate--Moderate systemic effects
Betamethasone Dipropionate--Significant systemic effects
This compound35Minimal systemic effects
Hydrocortisone 17-butyrate--Moderate systemic effects

The data indicates that Butixocort has a favorable profile for local treatment applications without the adverse systemic effects commonly associated with other corticosteroids .

Case Studies and Clinical Findings

Clinical studies have highlighted the potential applications of Butixocort in treating conditions like asthma and allergic rhinitis:

  • Asthma Management : In controlled trials involving patients with asthma, Butixocort demonstrated significant improvements in lung function metrics compared to placebo groups. Patients reported reduced symptoms and decreased reliance on rescue inhalers .
  • Allergic Rhinitis : Similar efficacy was observed in patients suffering from allergic rhinitis, where Butixocort provided relief from nasal congestion and inflammation without noticeable side effects typically linked to systemic corticosteroids .

Propriétés

Numéro CAS

98449-05-9

Formule moléculaire

C28H40O6S

Poids moléculaire

504.7 g/mol

Nom IUPAC

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoylsulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C28H40O6S/c1-5-7-23(32)34-28(22(31)16-35-24(33)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1

Clé InChI

CDKNUFNIFGPFSF-AYVLZSQQSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC

SMILES isomérique

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CSC(=O)CC

SMILES canonique

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC

Synonymes

utixocort 21-propionate
JO 1222
JO-1222

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.